
Dexpropranolol
Vue d'ensemble
Description
Le dexpropranolol est une petite molécule appartenant à la classe des composés organiques connus sous le nom de naphtalènes. C'est un stéréoisomère du propranolol, un antagoniste non sélectif des récepteurs bêta-adrénergiques bien connu. Le this compound est utilisé expérimentalement et a montré un potentiel dans diverses applications pharmacologiques .
Applications De Recherche Scientifique
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: Research has explored its effects on biological systems, particularly its interaction with beta-adrenergic receptors.
Industry: It is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
Mode of Action
Dexpropranolol has the same local anesthetic action as propranolol but with negligible beta-adrenergic receptor blocking activity .
Biochemical Pathways
It is known that propranolol, a closely related compound, inhibits the actions of norepinephrine (noradrenaline), a neurotransmitter that enhances memory consolidation . It’s plausible that this compound may have similar effects on biochemical pathways.
Result of Action
Given its local anesthetic action, it can be inferred that this compound may numb certain areas in the body, reducing pain or discomfort .
Analyse Biochimique
Biochemical Properties
Dexpropranolol plays a role in biochemical reactions primarily as a beta-adrenergic receptor antagonist. It interacts with beta-adrenergic receptors, inhibiting the action of catecholamines such as epinephrine and norepinephrine . This interaction reduces the heart rate and blood pressure, making it useful in treating conditions like hypertension and arrhythmias . This compound also interacts with other biomolecules, including enzymes and proteins involved in signal transduction pathways .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving beta-adrenergic receptors . This modulation can lead to changes in gene expression and cellular metabolism. For example, this compound can reduce the production of cyclic AMP (cAMP), a secondary messenger involved in many cellular processes . This reduction in cAMP levels can affect processes such as glycogenolysis and lipolysis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to beta-adrenergic receptors, preventing the activation of these receptors by catecholamines . This inhibition reduces the downstream effects of receptor activation, such as the activation of adenylate cyclase and the subsequent production of cAMP . By reducing cAMP levels, this compound can inhibit various cellular processes, including those involved in energy metabolism and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound can maintain its activity over extended periods, but its effectiveness may decrease due to degradation . Long-term exposure to this compound can lead to adaptive changes in cells, such as receptor desensitization and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively reduce heart rate and blood pressure without significant adverse effects . At high doses, this compound can cause toxic effects, including bradycardia, hypotension, and respiratory depression . Threshold effects have been observed, where the therapeutic effects plateau at higher doses, and adverse effects become more pronounced .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its metabolism and elimination . It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2D6 . The metabolites of this compound are then excreted in the urine . This compound can also affect metabolic flux and metabolite levels by inhibiting beta-adrenergic receptors, which play a role in regulating energy metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms . It can cross cell membranes and bind to intracellular receptors, affecting its localization and accumulation . This compound can also interact with transporters and binding proteins that facilitate its movement within the body . These interactions can influence the distribution and effectiveness of this compound in different tissues .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function . This compound can be found in various cellular compartments, including the cytoplasm and cell membrane . It may also be localized to specific organelles, such as the endoplasmic reticulum and mitochondria . The localization of this compound can be influenced by targeting signals and post-translational modifications that direct it to specific compartments .
Méthodes De Préparation
Le dexpropranolol peut être synthétisé par plusieurs voies de synthèse. Une méthode courante consiste à résoudre le propranolol racémique en utilisant des agents chiraux pour séparer l'énantiomère dextrogyre. Les conditions réactionnelles impliquent généralement l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs chiraux spécifiques . Les méthodes de production industrielle peuvent impliquer des processus de résolution à grande échelle et des techniques de purification pour garantir une pureté énantiomérique élevée du this compound.
Analyse Des Réactions Chimiques
Le dexpropranolol subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le trioxyde de chrome pour former les naphtoquinones correspondantes.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant de l'hydrogène gazeux en présence de palladium sur carbone pour produire des dérivés réduits.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de recherche scientifique
Chimie : Il est utilisé comme brique de construction chirale dans la synthèse d'autres molécules complexes.
Biologie : La recherche a exploré ses effets sur les systèmes biologiques, en particulier son interaction avec les récepteurs bêta-adrénergiques.
Industrie : Il est utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique.
Mécanisme d'action
Le this compound exerce ses effets en bloquant les récepteurs bêta-adrénergiques, qui sont impliqués dans la réponse aux catécholamines comme l'adrénaline et la noradrénaline. Ce blocage entraîne une diminution de la fréquence cardiaque, de la pression artérielle et de la demande en oxygène du myocarde. Les cibles moléculaires comprennent les récepteurs bêta-1 et bêta-2 adrénergiques, et les voies impliquées sont liées à l'inhibition de la production d'AMP cyclique et à la signalisation en aval subséquente .
Comparaison Avec Des Composés Similaires
Le dexpropranolol est similaire à d'autres antagonistes des récepteurs bêta-adrénergiques, tels que :
Propranolol : Le mélange racémique à partir duquel le this compound est dérivé.
Atenolol : Un antagoniste sélectif des récepteurs bêta-1 adrénergiques utilisé principalement pour les affections cardiovasculaires.
Métoprolol : Un autre bêtabloquant sélectif bêta-1 avec des applications similaires à l'aténolol.
La particularité du this compound réside dans sa stéréochimie spécifique, qui peut entraîner des propriétés pharmacocinétiques et pharmacodynamiques différentes par rapport à son homologue racémique .
Propriétés
IUPAC Name |
(2R)-1-naphthalen-1-yloxy-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQHHHDLHHXJYJD-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC[C@H](COC1=CC=CC2=CC=CC=C21)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045304 | |
| Record name | Dexpropranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5051-22-9, 13071-11-9 | |
| Record name | (+)-Propranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5051-22-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dexpropranolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005051229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dexpropranolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03322 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dexpropranolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dexpropranolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.409 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (R)-[2-hydroxy-3-(naphthyloxy)propyl]isopropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.677 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DEXPROPRANOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG6KY07UD7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
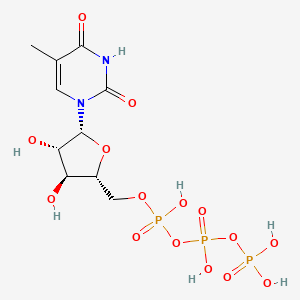
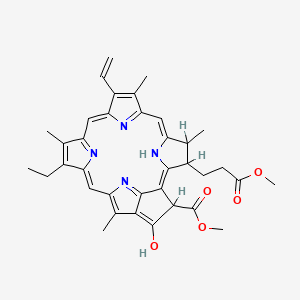



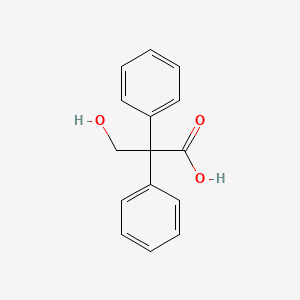
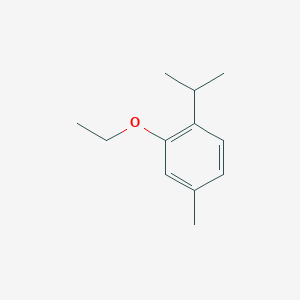
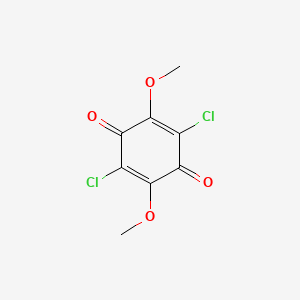

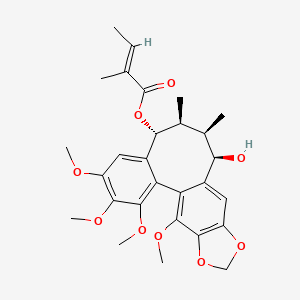
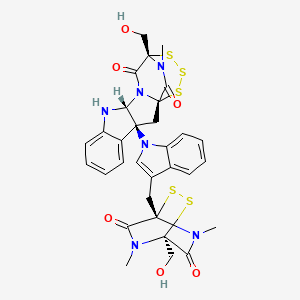
![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

